REACTION_SMILES
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[CH:17]1([NH2:20])[CH2:18][CH2:19]1.[F:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[CH:8]=[CH:9][c:10]1[c:11]([F:16])[n:12][cH:13][cH:14][cH:15]1>>[c:2]12[n:3][cH:4][cH:5][cH:6][c:7]1[CH:8]=[CH:9][c:10]1[c:11]([n:12][cH:13][cH:14][cH:15]1)[N:20]2[CH:17]1[CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Fc1ncccc1C=Cc1cccnc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ncccc1C=Cc1cccnc1F
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Name
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Type
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product
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Smiles
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C1=Cc2cccnc2N(C2CC2)c2ncccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |